molecular formula C7H7BrFNO B2681480 (2-Amino-3-bromo-5-fluorophenyl)methanol CAS No. 55414-45-4

(2-Amino-3-bromo-5-fluorophenyl)methanol

Cat. No. B2681480
Key on ui cas rn: 55414-45-4
M. Wt: 220.041
InChI Key: HDKIYKOIAJDNGV-UHFFFAOYSA-N
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Patent
US07932262B2

Procedure details

Manganese (IV) oxide (5 eq) was added to a 0.2M solution of (2-amino-3-bromo-5-fluorophenyl)methanol in dichloromethane. The suspension was stirred at ambient temperature under Argon for 12 h. The reaction mixture was filtered through celite and filter cake was washed with dichloromethane. The combined filtrate was concentrated to give brown color solid. ES/MS m/z 218/220 (MH+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][C:5]([F:9])=[CH:4][C:3]=1[CH2:10][OH:11]>ClCCl.[O-2].[Mn+4].[O-2]>[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][C:5]([F:9])=[CH:4][C:3]=1[CH:10]=[O:11] |f:2.3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1Br)F)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at ambient temperature under Argon for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
was washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give brown color solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=C(C=O)C=C(C=C1Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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